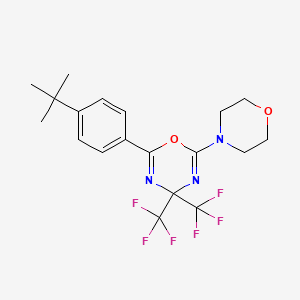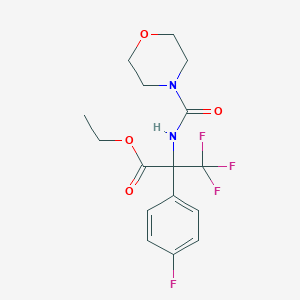![molecular formula C23H14Cl2FN3O B11475978 6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11475978.png)
6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The starting materials might include 4-chlorophenylamine, 2-fluorobenzaldehyde, and other reagents. The synthesis could involve:
- Formation of the imidazo[1,2-a]pyridine core through cyclization reactions.
- Introduction of the furan-2-yl group via coupling reactions.
- Chlorination steps to introduce the chloro groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine would involve its interaction with specific molecular targets. This could include:
Binding to receptors: Modulating their activity.
Inhibition of enzymes: Affecting metabolic pathways.
Interaction with DNA/RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their diverse biological activities.
Furan-containing compounds: Studied for their potential therapeutic applications.
Chlorophenyl derivatives: Often explored for their pharmacological properties.
Uniqueness
6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H14Cl2FN3O |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-[5-(2-fluorophenyl)furan-2-yl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H14Cl2FN3O/c24-14-5-8-16(9-6-14)27-23-22(28-21-12-7-15(25)13-29(21)23)20-11-10-19(30-20)17-3-1-2-4-18(17)26/h1-13,27H |
InChI Key |
MXKJCWMNOAFNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3=C(N4C=C(C=CC4=N3)Cl)NC5=CC=C(C=C5)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[1-(3,5-dimethyl-1,2-oxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-N-(4-fluorophenyl)thiophene-2-sulfonamide](/img/structure/B11475899.png)
![2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11475906.png)
![N-phenyl-2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B11475914.png)

![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11475921.png)
![7-[4-(2-Amino-2-oxoethoxy)phenyl]-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11475932.png)
![8,13-bis(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11475935.png)
![7-[(isoquinolin-1-ylsulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11475940.png)
![(1S,4S,5S)-4-(hydroxymethyl)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11475946.png)
![7-amino-5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11475948.png)
![5-[(3-methylpyridin-2-yl)amino]-2-phenyl-3-propyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11475949.png)
![N-[2,4,6-trioxo-1-(prop-2-en-1-yl)-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11475961.png)
![2,2'-[Propane-2,2-diylbis(benzene-4,1-diyloxy)]bis(5-nitrobenzenesulfonate)](/img/structure/B11475967.png)
